3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole
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Overview
Description
3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole is an organic compound with the molecular formula C7H11ClN2S. It is a member of the thiadiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethylbutylamine with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological molecules. These interactions can result in various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Chloromethyl)butyl]-1,2,4-thiadiazole
- 3-[2-(Chloromethyl)butyl]-1,3,4-thiadiazole
- 3-[2-(Chloromethyl)butyl]-1,2,5-oxadiazole
Uniqueness
3-[2-(Chloromethyl)butyl]-1,2,5-thiadiazole is unique due to its specific substitution pattern and the presence of the chloromethyl group. This structural feature allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C7H11ClN2S |
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Molecular Weight |
190.69 g/mol |
IUPAC Name |
3-[2-(chloromethyl)butyl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H11ClN2S/c1-2-6(4-8)3-7-5-9-11-10-7/h5-6H,2-4H2,1H3 |
InChI Key |
ACKUGNIPCSZRGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=NSN=C1)CCl |
Origin of Product |
United States |
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